Cas no 7451-76-5 (H-Gly-Gly-His-OH)
H-Gly-Gly-His-OH Chemical and Physical Properties
Names and Identifiers
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- L-Histidine,glycylglycyl-
- Gly-Gly-His
- 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
- DIGLYCYL-HISTIDINE
- GGH
- H-Gly-Gly-His-OH
- glycylglycylhistidine
- glycyl-glycyl-L-histidine
-
- MDL: MFCD00079323
- Inchi: 1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t7-/m0/s1
- InChI Key: PDAWDNVHMUKWJR-ZETCQYMHSA-N
- SMILES: OC([C@H](CC1=CN=CN1)NC(CNC(CN)=O)=O)=O
Computed Properties
- Exact Mass: 269.11200
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 9
Experimental Properties
- Density: 1.440
- PSA: 150.20000
- LogP: -0.92140
H-Gly-Gly-His-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069004164-1g |
(S)-2-(2-(2-Aminoacetamido)acetamido)-3-(1H-imidazol-4-yl)propanoic acid |
7451-76-5 | 95% | 1g |
$592.80 | 2023-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G4541-100MG |
Gly-Gly-His |
7451-76-5 | 100MG |
¥1151.4 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G4541-500MG |
Gly-Gly-His |
7451-76-5 | 500MG |
¥3972.03 | 2022-02-23 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003784-100mg |
H-Gly-Gly-His-OH |
7451-76-5 | 98% | 100mg |
¥479 | 2024-05-21 | |
| TRC | H253585-100mg |
H-Gly-Gly-His-OH |
7451-76-5 | 100mg |
$ 235.00 | 2022-06-04 | ||
| TRC | H253585-250mg |
H-Gly-Gly-His-OH |
7451-76-5 | 250mg |
$ 485.00 | 2022-06-04 | ||
| TRC | H253585-500mg |
H-Gly-Gly-His-OH |
7451-76-5 | 500mg |
$ 775.00 | 2022-06-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G810708-100mg |
Gly-Gly-His |
7451-76-5 | 98% | 100mg |
¥590.00 | 2022-01-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-UI364-100mg |
Gly-Gly-His |
7451-76-5 | 98% | 100mg |
¥719.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-UI364-20mg |
Gly-Gly-His |
7451-76-5 | 98% | 20mg |
¥212.0 | 2022-02-28 |
H-Gly-Gly-His-OH Suppliers
H-Gly-Gly-His-OH Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Peptides
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Amino acids, peptides, and analogues Peptides
- Other Chemical Reagents
Additional information on H-Gly-Gly-His-OH
Exploring H-Gly-Gly-His-OH (CAS No. 7451-76-5): A Comprehensive Guide to Its Properties and Applications
The tripeptide H-Gly-Gly-His-OH (CAS No. 7451-76-5) is a fascinating compound that has garnered significant attention in biochemical and pharmaceutical research. Composed of glycine-glycine-histidine, this peptide plays a crucial role in various biological processes. Researchers and industry professionals are increasingly interested in H-Gly-Gly-His-OH due to its unique properties and potential applications in fields such as peptide synthesis, enzyme studies, and biomedical research.
One of the key reasons H-Gly-Gly-His-OH stands out is its structural simplicity combined with functional versatility. The presence of histidine in the sequence provides a reactive imidazole side chain, making this peptide particularly useful in metal ion binding studies. This property has led to its application in research involving antioxidant mechanisms and redox chemistry, topics that are currently trending in biochemical research circles.
In recent years, there has been growing interest in H-Gly-Gly-His-OH for its potential role in skin care formulations and cosmeceuticals. The peptide's ability to interact with metal ions and potentially scavenge free radicals aligns well with current consumer demand for anti-aging products and oxidative stress protection. This application area has become particularly relevant as the global cosmetic peptides market continues to expand rapidly.
From a technical perspective, H-Gly-Gly-His-OH (CAS No. 7451-76-5) is typically synthesized through solid-phase peptide synthesis (SPPS) methods. The compound has a molecular weight of 310.30 g/mol and is generally supplied as a white to off-white powder. Its solubility characteristics make it suitable for various biochemical assays and in vitro studies, which are common search terms among researchers looking for peptide reagents.
The stability profile of H-Gly-Gly-His-OH is another area of interest. Proper storage conditions (typically at -20°C) are crucial for maintaining its integrity, a detail frequently searched by laboratory technicians. The peptide's stability in aqueous solutions at different pH levels is often investigated, as this affects its utility in biological buffer systems and cell culture media.
In the context of current research trends, H-Gly-Gly-His-OH has been studied for its potential interactions with amyloid proteins, a hot topic in neurodegenerative disease research. While not a therapeutic agent itself, this peptide serves as an important tool for understanding protein-protein interactions and metal-mediated protein aggregation processes.
The analytical characterization of H-Gly-Gly-His-OH typically involves techniques such as HPLC purification, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These methods are essential for ensuring the purity and identity of the peptide, which is critical for research applications where precise molecular interactions are being studied.
Looking at market dynamics, the demand for H-Gly-Gly-His-OH has shown steady growth, paralleling the expansion of the research peptides market overall. Suppliers often highlight its use in bioconjugation chemistry and as a building block for more complex peptide structures, addressing common search queries from synthetic chemists and peptide researchers.
For those working with H-Gly-Gly-His-OH in laboratory settings, proper handling procedures are essential. While the peptide doesn't fall under hazardous classifications, standard precautions for working with laboratory chemicals should always be followed. This includes using appropriate personal protective equipment and working in well-ventilated areas, information frequently sought by new researchers.
The future research directions for H-Gly-Gly-His-OH (CAS No. 7451-76-5) appear promising. Current investigations are exploring its potential in bioinorganic chemistry applications and as a model system for understanding more complex peptide-metal interactions. These areas align well with emerging interests in biomimetic chemistry and bio-inspired materials, which are gaining traction in both academic and industrial research settings.
In summary, H-Gly-Gly-His-OH represents an important tool in modern biochemical research. Its combination of structural simplicity and functional complexity makes it valuable for diverse applications ranging from fundamental studies of peptide-metal interactions to potential uses in cosmetic science. As research continues to uncover new aspects of this interesting tripeptide, its relevance in scientific and industrial applications is likely to grow further.
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